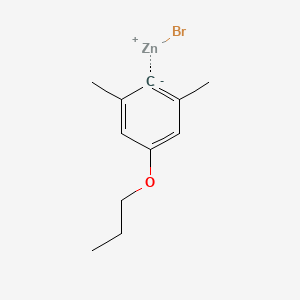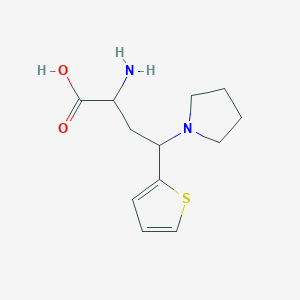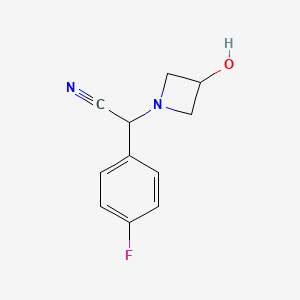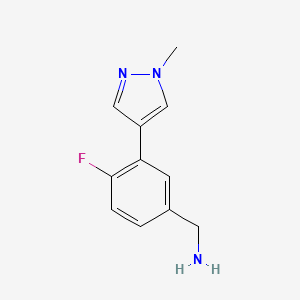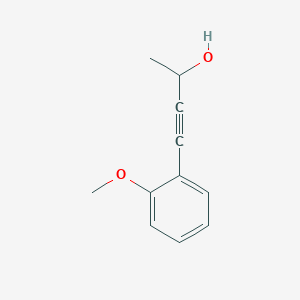
4-(2-Methoxyphenyl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C11H12O2. It is classified as an alkynyl alcohol due to the presence of both an alkyne and an alcohol functional group. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Methoxyphenyl)but-3-yn-2-ol can be synthesized through several methods. One common approach involves the condensation of acetylene with acetone in the presence of a base or Lewis acid catalysts
Industrial Production Methods
On an industrial scale, this compound is produced as a precursor to various terpenes and terpenoids . The large-scale production typically involves optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)but-3-yn-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)but-3-yn-2-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It serves as a precursor in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: Another alkynyl alcohol with similar chemical properties.
4-Phenylbut-3-yn-2-ol: A structurally related compound with a phenyl group instead of a methoxyphenyl group.
Uniqueness
4-(2-Methoxyphenyl)but-3-yn-2-ol is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6,9,12H,1-2H3 |
InChI Key |
JPWFSRDKKXRFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14880408.png)
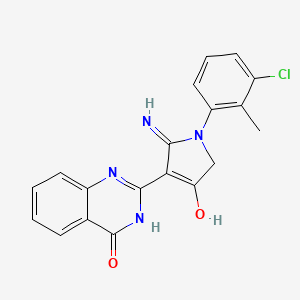
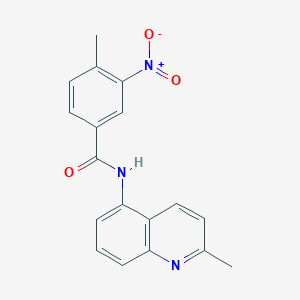
![3-[(4-Fluorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880427.png)

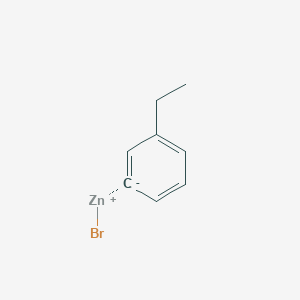
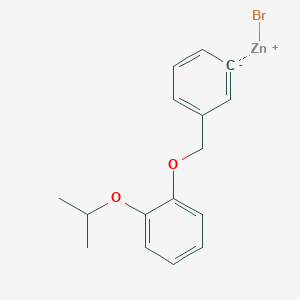

![(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880457.png)
